molecular formula C17H18N2O2S B5705618 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide

Cat. No. B5705618
M. Wt: 314.4 g/mol
InChI Key: FNMWBGORTVEIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as D740, is a potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. D740 has been shown to have significant anti-cancer activity in preclinical studies, making it a promising candidate for further development as a cancer therapy.

Mechanism of Action

The mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide involves the inhibition of CK2, a protein kinase that is overexpressed in many types of cancer. CK2 has been shown to play a critical role in cancer cell survival and proliferation, making it an attractive target for cancer therapy. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have other biochemical and physiological effects. For example, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to inhibit the replication of HIV-1, the virus that causes AIDS. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide is its high potency and specificity for CK2, making it an attractive candidate for further development as a cancer therapy. However, one limitation of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in some experimental settings. Additionally, more research is needed to determine the optimal dosing and administration of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide for maximum anti-cancer activity.

Future Directions

There are several potential future directions for research on N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of CK2, which could lead to improved anti-cancer therapies. Additionally, more research is needed to determine the optimal dosing and administration of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide for maximum anti-cancer activity. Finally, the potential use of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide in combination with other anti-cancer therapies is an area of active investigation, as combination therapies have been shown to be more effective than single-agent therapies in some cases.

Synthesis Methods

The synthesis of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide involves several steps, starting with the reaction of 3,5-dimethylaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide. The synthesis of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been optimized to yield high purity and high yields, making it suitable for use in preclinical studies.

Scientific Research Applications

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. In vitro studies have shown that N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide inhibits the growth of a wide range of cancer cell lines, including breast, prostate, and colon cancer cells. In vivo studies have shown that N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide can significantly inhibit the growth of tumors in mouse models of breast and prostate cancer.

properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-8-12(2)10-14(9-11)18-17(22)19-16(20)13-4-6-15(21-3)7-5-13/h4-10H,1-3H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMWBGORTVEIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxybenzamide

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